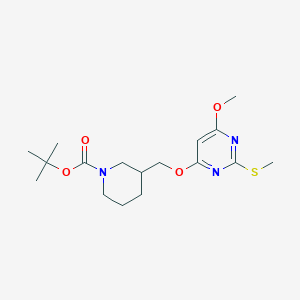![molecular formula C14H13F3N2O2 B2682692 N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide CAS No. 2174599-75-6](/img/structure/B2682692.png)
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide, commonly known as TFP, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFP is a pyrrolidine derivative that has been synthesized to study its mechanism of action and its effects on biochemical and physiological systems.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to work by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune response. TFP has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. TFP has also been shown to inhibit the growth of cancer cells and to have anti-oxidant properties. In addition, TFP has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFP in lab experiments is its unique properties. TFP has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a useful compound for studying the effects of these properties on biochemical and physiological systems. However, one limitation of using TFP in lab experiments is its potential toxicity. TFP has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of TFP. One direction is to further study its mechanism of action and its effects on biochemical and physiological systems. Another direction is to study its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of TFP analogs with improved properties, such as decreased toxicity and increased potency.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 3-(4-trifluoromethylphenyl) glutaric anhydride with pyrrolidine in the presence of a base. The reaction yields TFP as a yellow solid with a melting point of 132-134°C. The purity of TFP can be determined by analyzing its melting point, IR spectrum, and NMR spectrum.
Applications De Recherche Scientifique
TFP has been used in scientific research to study its effects on various biochemical and physiological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. TFP has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-12(20)18-11-7-8-19(13(11)21)10-5-3-9(4-6-10)14(15,16)17/h2-6,11H,1,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQISZMMVBOKNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)
![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)
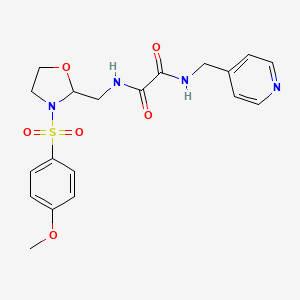
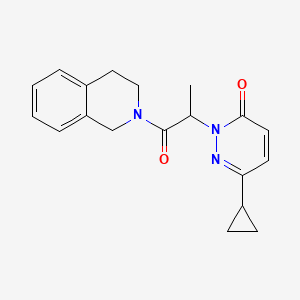

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![cyclopentyl{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazino}methanone](/img/structure/B2682617.png)
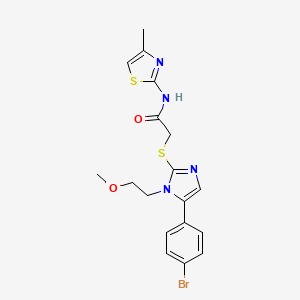
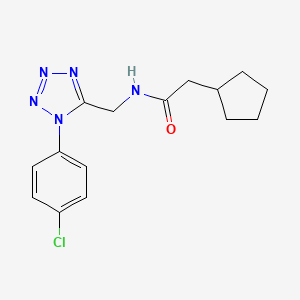
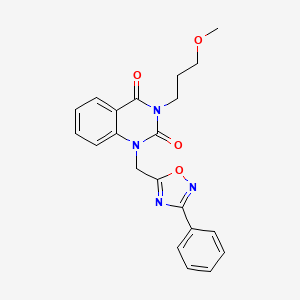
![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2682629.png)
